molecular formula C14H11N5OS B11664330 (E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

(E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11664330
M. Wt: 297.34 g/mol
InChI Key: QGWCSQFMINUPNT-CXUHLZMHSA-N
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Description

(E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a thiophene ring at position 3 of the pyrazole core and a pyridin-3-ylmethylene hydrazide moiety. The compound’s structure combines electron-rich heterocycles (thiophene and pyridine) with a hydrazide linker, which may enhance its ability to interact with biological targets via hydrogen bonding and π-π stacking .

Properties

Molecular Formula

C14H11N5OS

Molecular Weight

297.34 g/mol

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H11N5OS/c20-14(19-16-9-10-3-1-5-15-8-10)12-7-11(17-18-12)13-4-2-6-21-13/h1-9H,(H,17,18)(H,19,20)/b16-9+

InChI Key

QGWCSQFMINUPNT-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of pyridine-3-carbaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under reflux conditions. The reaction is usually carried out in ethanol or methanol as the solvent, with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine and thiophene rings.

    Reduction: Reduced forms of the pyrazole and carbohydrazide moieties.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine or thiophene rings.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial and anticancer agent . Studies suggest that it may interact with biological macromolecules, leading to inhibition of cell proliferation in cancerous cells and antimicrobial activity against various pathogens. For instance, research indicates that derivatives of pyrazole-thiophene compounds exhibit significant cytotoxic effects against cancer cell lines .

Organic Synthesis

In organic chemistry, (E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide serves as a building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions, including condensation and cyclization, to create novel derivatives with enhanced properties. This versatility makes it a key intermediate in the synthesis of pharmaceuticals and agrochemicals .

Material Science

The compound's unique electronic properties allow for exploration in the development of new materials with specific optical and electronic characteristics. Its application in creating organic semiconductors or sensors is under investigation due to its ability to form conductive films when processed appropriately .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines, showing potential for therapeutic applications.
Synthesis MethodsVarious synthetic routes were explored for creating thiophene-based pyrazole derivatives, highlighting the compound’s utility in organic synthesis.
Material PropertiesInvestigated the electronic properties of related compounds, suggesting potential applications in organic electronics.

Mechanism of Action

The mechanism of action of (E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and properties can be contextualized by comparing it to structurally related carbohydrazides:

Compound Name Key Structural Features Biological Activity/Properties Synthesis Yield/Purity (if available) References
(E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide (Target) Pyridin-3-ylmethylene, thiophen-2-yl Not explicitly reported; inferred potential for anticancer/antimicrobial activity from analogs N/A
N′-[(E)-(2,4-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide 2,4-Dichlorophenyl substituent Enhanced antibacterial activity due to electron-withdrawing Cl groups N/A
5-(5-Methyl-thiophen-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-3-carboxamide Pyridin-4-yl ethylidene, 5-methylthiophene Steric effects from ethylidene group may alter binding affinity N/A
3-(2-(Benzyloxy)phenyl)-N′-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide Benzyloxy-phenyl substituent Potential modulation of lipophilicity and target interaction N/A
N′-(4-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide Nitro groups on benzylidene and phenyl rings Increased reactivity due to strong electron-withdrawing nitro groups N/A
3-(tert-butyl)-N'-(4-(dimethylamino)benzylidene)-1-(3-methylbenzyl)-1H-pyrazole-5-carbohydrazide Bulky tert-butyl and dimethylamino groups Improved cellular uptake and anticancer activity (e.g., A549 cell inhibition) 65% yield, 98.5% purity

Key Findings from Comparisons

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups : Halogenated analogs (e.g., 2,4-dichlorophenyl in ) exhibit enhanced antibacterial activity, likely due to increased electrophilicity and membrane penetration .
  • Bulkier Substituents : Compounds with tert-butyl or benzyl groups (e.g., ) show improved anticancer activity, possibly due to enhanced hydrophobic interactions with cellular targets .

Positional Isomerism :

  • Pyridin-3-yl vs. pyridin-4-yl substituents (e.g., vs. ) may influence binding orientation in enzyme active sites. For example, pyridin-3-yl derivatives could better mimic natural cofactors in kinase inhibition .

Synthetic Accessibility :

  • Yields for similar compounds range from 65% to 72% (e.g., ), indicating moderate efficiency in hydrazide coupling reactions. Purity levels (98–99% via UPLC-MS) suggest robust purification protocols .

Spectroscopic and Computational Validation :

  • Structural confirmation of analogs relies on NMR, HRMS, and X-ray diffraction (e.g., ). DFT calculations (B3LYP) are used to predict electronic properties and stability .

Biological Activity

(E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound's molecular formula is C14H11N5OS, with a molecular weight of 297.34 g/mol. Its structure features a combination of pyridine, thiophene, and pyrazole moieties, which contribute to its unique biological activities. The synthesis typically involves a condensation reaction between pyridine-3-carbaldehyde and 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under reflux conditions.

1. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Studies have shown its potential to inhibit specific enzymes involved in disease pathways. For instance, molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, thereby modulating their activity.

2. Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against E. coli, S. aureus, and Pseudomonas aeruginosa, highlighting its potential as a lead compound for developing new antibiotics .

Bacterial Strain Inhibition Zone (mm) Standard Drug Comparison
E. coli15Ampicillin
S. aureus18Methicillin
Pseudomonas aeruginosa12Ciprofloxacin

3. Anti-inflammatory Activity

The compound has shown anti-inflammatory effects comparable to standard anti-inflammatory drugs. In vivo studies using carrageenan-induced edema models revealed that it significantly reduced inflammation, suggesting its utility in treating inflammatory conditions .

4. Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines, including HepG2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer). The MTT assay results indicated that it exhibited potent antiproliferative activity, outperforming some established chemotherapeutic agents like 5-fluorouracil .

Cell Line IC50 (µM) Comparison Drug
HepG2105-Fluorouracil
BGC82312Doxorubicin
BT47415Paclitaxel

The mechanism underlying the biological activity of this compound involves interaction with various molecular targets within cells. Its ability to inhibit enzyme activity and modulate receptor signaling pathways is crucial for its therapeutic potential.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Cytotoxicity in Cancer Cells : A study demonstrated that treatment with the compound led to cell cycle arrest in the S phase in HepG2 cells, indicating a mechanism for its anticancer effects .
  • Antimicrobial Efficacy : Another study showed that derivatives of this compound displayed enhanced antimicrobial activity against resistant bacterial strains, suggesting modifications could lead to more potent agents .

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